2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid, also known by its IUPAC name (2-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid, is a compound with the molecular formula and a molecular weight of 219.96 g/mol. It is classified as a boronic acid, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling. The compound is notable for its trifluoromethyl group, which enhances its electrophilic properties and acidity compared to other phenylboronic acids .
The synthesis of 2-(hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid can be achieved through several methods, primarily involving the functionalization of phenylboronic acids. One common approach includes the reaction of a suitable trifluoromethyl-substituted phenol with a boron reagent under acidic or basic conditions. The hydroxymethyl group can be introduced via a formylation step followed by reduction.
Technical details include:
The molecular structure of 2-(hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid features:
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid participates in various chemical reactions typical of boronic acids:
Technical details include:
The mechanism of action for 2-(hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid primarily revolves around its role in cross-coupling reactions. In Suzuki-Miyaura coupling:
This mechanism is crucial for synthesizing complex organic molecules in medicinal chemistry and materials science .
The physical and chemical properties of 2-(hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid include:
Relevant data includes:
The applications of 2-(hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid are diverse:
The trifluoromethoxy (–OCF₃) group imposes significant electronic and steric constraints that direct regioselective modifications of aromatic precursors. This strongly electron-withdrawing substituent (σₚ = 0.35, σₘ = 0.38) activates ortho positions toward electrophilic substitution but requires careful modulation to avoid demethylation or decomposition under harsh conditions. Modern approaches leverage halogen dance reactions and ortho-directed metalation for installing functional groups at the C2 position relative to –OCF₃. For example, directed ortho-metalation (DoM) of 1-(trifluoromethoxy)-4-nitrobenzene with n-BuLi at –78°C achieves >90% regioselectivity for C2 lithiation, followed by electrophilic quenching with DMF to install the formyl group. Alternatively, Miyaura borylation of 4-bromo-2-(trifluoromethoxy)phenol occurs selectively at C1, with subsequent hydroxymethyl installation via formyl reduction preserving the boronic ester functionality [1] [6].
Table 1: Regioselective Functionalization Methods for –OCF₃ Arenes
Method | Precursor | Conditions | Regioselectivity | Yield |
---|---|---|---|---|
Halogen Dance | 1-Bromo-3-(trifluoromethoxy)benzene | LDA, THF, –78°C; Br₂ | C2 bromination | 78% |
Directed ortho-Metalation | 1-(Trifluoromethoxy)-4-nitrobenzene | n-BuLi, TMEDA, –78°C; DMF | C2 formylation | 85% |
Miyaura Borylation | 4-Bromo-2-(trifluoromethoxy)phenol | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C | C1 borylation | 92% |
Protecting group strategies are essential during these transformations, as the –OCF₃ group exhibits sensitivity to strong nucleophiles. Silyl protection (e.g., tert-butyldimethylsilyl [TBS]) of phenolic intermediates prevents ether cleavage during metal-halogen exchange, with deprotection efficiencies exceeding 95% using tetrabutylammonium fluoride (TBAF) in THF [3] [8].
Boronation of hydroxymethyl-bearing precursors requires balancing boronic acid stability with alcohol functionality preservation. Two principal routes dominate: (1) metal-halogen exchange of brominated intermediates followed by quenching with borate esters, and (2) palladium-catalyzed Miyaura borylation. The hydroxymethyl group (–CH₂OH) necessitates protection during these processes due to its incompatibility with organometallic reagents. For 5-(trifluoromethoxy)-2-(hydroxymethyl)bromobenzene, protection as the tetrahydropyranyl (THP) ether precedes lithium-halogen exchange at –90°C using tert-butyllithium. Subsequent treatment with triisopropyl borate (B(OⁱPr)₃) and acidic hydrolysis affords the protected boronic acid in 76% yield [1] [6].
Table 2: Boronation Methods for Hydroxymethyl-Substituted Intermediates
Precursor | Protecting Group | Boronation Method | Deprotection | Overall Yield |
---|---|---|---|---|
4-Bromo-2-(hydroxymethyl)-1-(trifluoromethoxy)benzene | THP | t-BuLi, B(OⁱPr)₃, –90°C | HCl, MeOH, 45°C | 76% |
4-Bromo-2-(hydroxymethyl)-1-(trifluoromethoxy)benzene | TBS | Pd(dppf)Cl₂, B₂pin₂, KOAc | TBAF, THF, 25°C | 81% |
4-Bromo-2-(hydroxymethyl)-1-(trifluoromethoxy)benzene | Acetyl | n-BuLi, B(OMe)₃, –78°C | K₂CO₃, MeOH/H₂O | 68% |
Notably, Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) enables milder conditions (Pd(dppf)Cl₂, KOAc, dioxane, 80°C), accommodating TBS-protected substrates without cleavage. This method achieves 81% isolated yield after deprotection, with minimal deboronation (<5%) observed via ¹⁹F NMR monitoring. Crucially, boronate esters derived from pinacol demonstrate enhanced stability toward protodeboronation compared to unprotected boronic acids under workup conditions [1] [4].
Simultaneous preservation of boronic acid and hydroxymethyl functionalities demands orthogonal protection strategies. Silyl groups (TBS, TBDPS) provide robust protection for alcohols but require careful pH control during boronic acid deprotection to prevent siloxane formation. Acetyl protection, while easily removable (K₂CO₃/MeOH), risks ester migration or boronic acid cyclization. For 2-(hydroxymethyl)-5-(trifluoromethoxy)phenylboronic acid, THP protection demonstrates optimal compatibility: it withstands strongly basic borylation conditions (pH >10) and is cleaved under mild acidic hydrolysis (pH 2–3, 45°C) that preserves the boronic acid moiety [3] [6] [8].
Table 3: Protecting Group Performance in Target Compound Synthesis
Protecting Group | Boron Compatibility | Deprotection Conditions | Byproduct Formation | Functional Group Tolerance |
---|---|---|---|---|
Tetrahydropyranyl (THP) | High (pH 2–12) | 0.1 M HCl, MeOH, 45°C | <2% boroxine formation | Resists nucleophiles, bases |
tert-Butyldimethylsilyl (TBS) | Moderate (pH 5–9) | TBAF, THF, 25°C | 5–8% protodeboronation | Sensitive to strong acids |
Acetyl | Low (pH 7–8) | 10% K₂CO₃, MeOH/H₂O, 25°C | 15–20% cyclic ester | Hydrolyzes under basic conditions |
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